1-(2-chlorobenzyl)-1H-benzimidazole
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Overview
Description
1-(2-chlorobenzyl)-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chlorophenyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have been investigated for their antimicrobial activities against bacteria likeEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Candida glabrata .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can undergo various reactions, including electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Pharmacokinetics
Ticlopidine, an antiplatelet drug, has a bioavailability of over 80%, is 98% protein-bound, is metabolized in the liver, and has an elimination half-life of 12 hours after a single dose and 4-5 days after repeated dosing .
Result of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have shown good antimicrobial activity against certain bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-chlorobenzyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the cyclization of 2-chlorobenzylamine with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in the treatment of parasitic infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)benzimidazole
- 2-(4-Chlorophenyl)benzimidazole
- 2-Phenylbenzimidazole
Comparison: 1-(2-chlorobenzyl)-1H-benzimidazole is unique due to the presence of the chlorophenyl group at the 2-position, which enhances its pharmacological properties compared to other benzimidazole derivatives. This structural modification results in improved antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLDEADNMFYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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